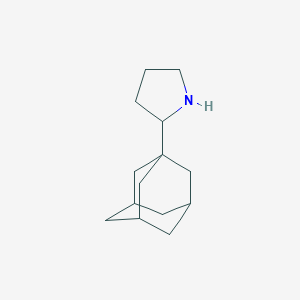

2-(1-Adamantyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-adamantyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRRAISBZUMEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Adamantyl Pyrrolidine and Analogs

Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of synthetic organic chemistry. The introduction of a bulky and lipophilic adamantyl group at the 2-position presents unique synthetic challenges and opportunities. Functionalization of the pyrrolidine ring allows for the modulation of the compound's physicochemical properties.

Stereoselective Synthesis Approaches for Pyrrolidines

Achieving stereocontrol in the synthesis of 2-substituted pyrrolidines is paramount, as the biological activity of these compounds is often dependent on their stereochemistry. Various stereoselective approaches have been developed to address this challenge, ranging from the use of naturally occurring chiral starting materials to the development of novel catalytic asymmetric reactions.

Chiral Pool-Derived Strategies (e.g., from Proline and Hydroxyproline (B1673980) Derivatives)

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. numberanalytics.com Proline and hydroxyproline, both naturally occurring amino acids containing a pyrrolidine ring, are exemplary chiral pool starting materials for the synthesis of 2-substituted pyrrolidines. mdpi.comresearchgate.net This strategy leverages the inherent chirality of the starting material to produce enantiomerically pure products. numberanalytics.com

The synthesis often begins with the protection of the functional groups on the proline or hydroxyproline scaffold, followed by modification and introduction of the desired substituent at the 2-position. For instance, (S)-prolinol, obtained from the reduction of L-proline, serves as a versatile starting material for the synthesis of various pyrrolidine-containing drugs. mdpi.comresearchgate.net The synthesis of polyhydroxylated pyrrolidine and indolizidine glycosidase inhibitors from trans-4-hydroxy-L-proline further demonstrates the utility of this approach, where the key steps involve stereoselective hydroxylation and reduction reactions. nih.gov

A general approach involves the alkylation of the pyrrolidine nitrogen. For example, the synthesis of (S)-1-allylpyrrolidine-2-carboxylic acid starts from L-proline, where the carboxylic acid is first protected, followed by N-alkylation with allyl bromide, and subsequent deprotection to yield the desired product while preserving the (S)-configuration.

| Starting Material | Key Transformation | Product | Reference |

| L-Proline | Reduction to prolinol, followed by condensation | Avanafil | mdpi.com |

| trans-4-Hydroxy-L-proline | Stereoselective hydroxylation and reduction | Polyhydroxylated pyrrolidines | nih.gov |

| L-Proline | N-alkylation with allyl bromide | (S)-1-Allylpyrrolidine-2-carboxylic acid |

De Novo Synthesis via Cyclization of Acyclic Precursors

De novo synthesis offers a flexible alternative to chiral pool strategies, allowing for the construction of the pyrrolidine ring from acyclic precursors. acs.org This approach provides greater control over the substitution pattern of the final product. A variety of cyclization methods have been developed, often involving intramolecular reactions of suitably functionalized acyclic amines.

One common strategy is the intramolecular nucleophilic substitution of a leaving group by a nitrogen atom. For instance, the reaction of adamantyl amines with pyrrolidine derivatives can be used to synthesize 2-(1-adamantyl)pyrrolidine. Another approach involves the cyclization of bromo-substituted substrates after the formation of an aniline. acs.orgnih.gov

The "clip-cycle" procedure is a notable de novo method that involves 'clipping' a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. core.ac.uk This is followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. core.ac.uk

| Precursor Type | Cyclization Method | Catalyst/Reagent | Product Type | Reference |

| Acyclic bromo-substituted amine | Intramolecular nucleophilic substitution | Base | Substituted pyrrolidine | acs.orgnih.gov |

| Cbz-protected bis-homoallylic amine and thioacrylate | Alkene metathesis followed by aza-Michael cyclization | Grubbs catalyst, Chiral phosphoric acid | 2,2- and 3,3-disubstituted pyrrolidines | core.ac.uk |

| 1,5-Dicarbonyl compound and pyrrolidine | Mannich type cyclization or 6π-electrocyclization | Pyrrolidine | Substituted aniline | acs.orgnih.gov |

Catalytic Asymmetric Cyclization Reactions

Catalytic asymmetric cyclization reactions represent a powerful and atom-economical approach to the synthesis of chiral pyrrolidines. These methods utilize a chiral catalyst to control the stereochemical outcome of the ring-forming step, enabling the production of enantioenriched products from achiral or racemic starting materials.

Palladium catalysis has emerged as a versatile tool for the synthesis of pyrrolidines. nih.govumich.eduacs.org Palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes with vinyl bromides afford N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov Tandem N-arylation/carboamination sequences have also been developed, allowing for the modular assembly of these heterocyclic compounds from simple precursors. nih.gov

Another notable palladium-catalyzed method is the formal [3+2] cycloaddition of vinyl aziridines with α,β-unsaturated ketones, which provides a direct route to substituted pyrrolidines with high diastereo- and enantioselectivity. thieme-connect.com The choice of ligand and the addition of salts like KBr can significantly influence the stereochemical outcome of these reactions. thieme-connect.com

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

| Carboamination | γ-N-arylamino alkenes and vinyl bromides | Palladium(0) catalyst and a base | High diastereoselectivity for trans-2,3- and cis-2,5-disubstituted pyrrolidines | nih.gov |

| [3+2] Cycloaddition | Vinyl aziridines and α,β-unsaturated ketones | [Pd2dba3]·CHCl3, chiral ligand, KBr | High diastereo- and enantioselectivity | thieme-connect.com |

Phosphine (B1218219) catalysis offers a metal-free alternative for the synthesis of pyrrolidine derivatives. acs.orgrsc.orgnih.gov Phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones provides a route to densely substituted chiral pyrrolidones. acs.org This method can be performed in a streamlined fashion without purification of the intermediate Mannich adduct. acs.org

The mechanism of phosphine-catalyzed cycloisomerization typically involves the initial nucleophilic addition of the phosphine to an activated alkyne, followed by intramolecular cyclization and catalyst regeneration. acs.orgnih.gov These reactions often proceed under mild conditions and tolerate a variety of functional groups.

| Reaction Type | Substrates | Catalyst | Key Features | Reference |

| Cycloisomerization | Enantioenriched β-amino ynones | Methyldiphenylphosphine | Synthesis of densely substituted chiral pyrrolidones | acs.org |

| [3+2] Annulation | β-sulfonamido-substituted enones and trans-α-cyano-α,β-unsaturated ketones | Phosphine | High yields and moderate-to-good diastereoselectivities | rsc.org |

Silver(I)-Catalyzed [3+2] Cycloaddition Approaches

Silver(I)-catalyzed [3+2] cycloaddition reactions represent a sophisticated method for constructing pyrrolidine rings with high stereoselectivity. These reactions typically involve the use of a silver salt, such as silver acetate (B1210297) (AgOAc), in combination with a chiral ligand to catalyze the reaction between an azomethine ylide and a dipolarophile. acs.orgnih.govacs.org The azomethine ylide, often generated in situ from an imino ester, reacts with an alkene to form the five-membered pyrrolidine ring.

Recent studies have focused on the use of specialized ligands, such as ThioClickFerrophos (TCF), which, when complexed with silver, can direct the stereochemical outcome of the cycloaddition. acs.orgnih.govacs.org This approach has been successfully used to synthesize highly substituted and spirocyclic pyrrolidines. acs.orgnih.govacs.org For instance, the reaction between glycine (B1666218) imino esters and α-alkylidene succinimides, catalyzed by an AgOAc/TCF complex, yields spiropyrrolidines with good yields and high enantioselectivities (up to 95% ee). acs.orgnih.gov

While direct synthesis of this compound using this specific method is not extensively documented, the general applicability of silver-catalyzed [3+2] cycloadditions to a wide range of substrates suggests its potential for such a synthesis. The reaction's tolerance for various substituents on both the imino ester and the dipolarophile indicates that an appropriately designed adamantyl-containing precursor could likely be employed. acs.orgnih.gov The reaction conditions are typically mild, often proceeding at room temperature, which is advantageous for complex molecule synthesis. acs.org

Table 1: Examples of Silver(I)-Catalyzed [3+2] Cycloaddition for Pyrrolidine Synthesis

| Catalyst System | Reactants | Product Type | Selectivity | Reference |

| AgOAc/ThioClickFerrophos (TCF) | Glycine imino esters, α-Alkylidene succinimides | Spiropyrrolidines | High diastereo- and enantioselectivity | acs.orgnih.gov |

| AgOAc/(R, Sp)-TCF | p-Chloro phenyl imino ester, CO2Me-appended α-benzylidene succinimide | Spirocyclic pyrrolidine | Predominantly endo diastereomer, high enantioselectivity | acs.org |

| Ag/(R, Sp)-TCF | Imino esters, 4-Benzylidene-2,3-dioxopyrrolidines | Spirobipyrrolidine | Excellent enantio- and diastereoselectivity (exo'-selective) | wiley.com |

Visible-Light-Mediated Cyclization of Amino Alcohols

Visible-light-mediated photocyclization offers a modern, metal-free approach to pyrrolidine synthesis. researchgate.netchemistryviews.org This method often utilizes an organic photocatalyst, such as anthraquinone (B42736) or eosin (B541160) Y, to initiate the cyclization of unsaturated amino alcohols under mild conditions. organic-chemistry.orgrsc.org The process typically involves the generation of a radical species through a single electron transfer (SET) mechanism upon irradiation with visible light. rsc.org

For the synthesis of pyrrolidines, this strategy can be applied to the intramolecular cyclization of δ,ε-unsaturated amines or the deoxygenative cyclization of β-amino alcohol derivatives. researchgate.netchemistryviews.org For example, a method for the anti-Markovnikov hydroamination of unsaturated amines has been demonstrated using 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) as a photoredox catalyst, which successfully yields various nitrogen-containing heterocycles, including pyrrolidines. organic-chemistry.org

The synthesis of chiral pyrrolidines from β-amino alcohol derivatives has also been achieved through visible-light-mediated deoxygenation. researchgate.net Mechanistic studies suggest that these reactions can proceed via the oxidation of an amino group to a radical cation by the photoexcited catalyst, followed by decarboxylation and subsequent intramolecular cyclization to form the pyrrolidine ring. rsc.org Although a direct application to synthesize this compound is not explicitly detailed, the versatility of photocatalysis in handling diverse functional groups suggests its feasibility for such a target.

Non-Stereoselective Synthetic Routes to Pyrrolidines

Industrial Synthesis Methods (e.g., from 1,4-Butanediol (B3395766) and Ammonia)

On an industrial scale, pyrrolidine is commonly synthesized from the reaction of 1,4-butanediol with ammonia (B1221849). wikipedia.orgvulcanchem.com This process is typically carried out at high temperatures (165–200 °C) and pressures (17–21 MPa) in the presence of a metal oxide catalyst. wikipedia.orgvulcanchem.com A common catalyst formulation includes cobalt and nickel oxides supported on alumina. wikipedia.orgvulcanchem.com The reaction is performed in a continuous flow reactor, and the resulting pyrrolidine is purified through multistage distillation processes. wikipedia.orgvulcanchem.com

Alternative industrial methods have also been developed, including:

Reaction of butanediol (B1596017) and ammonia over an aluminum thorium oxide catalyst at 300°C. chemicalbook.comuantwerpen.be

Synthesis from tetrahydrofuran (B95107) (THF) and ammonia over an aluminum oxide catalyst at temperatures between 275-375°C. chemicalbook.com

Production over a nickel catalyst at 200°C and 20 MPa under hydrogenation conditions. chemicalbook.com

A patented process describes the reaction of 1,4-butanediol and ammonia in the liquid phase in the presence of hydrogen and a supported catalyst containing oxygen compounds of aluminum, copper, nickel, cobalt, and tin. google.com This method operates at temperatures of 160-230°C and pressures of 160-220 bar. google.com

One-Pot Preparations and Simplified Protocols

One such method involves the oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides, which allows for the introduction of an iodine atom at the 3-position and various substituents at the C-2 position. nih.gov Another approach describes a multicomponent domino reaction for the synthesis of 2-substituted 3-nitropyrrolidines. researchgate.net Additionally, a one-pot synthesis of N-heteroaryl substituted 2-hydroxy pyrrolidine derivatives has been achieved through the reaction of 2-aminothiadiazoles or thiazoles with 2,3-dihydrofuran, catalyzed by cerium(III) chloride heptahydrate. acgpubs.org

Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium also offers a simple and efficient one-pot route to pyrrolidines. organic-chemistry.org

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, including the formation of the pyrrolidine ring. These reactions typically involve the condensation of two or more molecules to form a cyclic product with the elimination of a small molecule like water or ammonia.

For instance, pyrrolidine-2,3-diones, which are valuable intermediates for biologically active compounds, can be synthesized through the cyclocondensation of aldehydes with amines and ethyl pyruvate. researchgate.net The synthesis of 2-acylbenzimidazoles has been reported via an acid-catalyzed cyclocondensation of α-ketothioesters with benzene-1,2-diamines, a reaction in which pyrrolidine itself can be used to generate the key intermediate. bohrium.comrsc.org

Pyrrolidine can also act as a catalyst in certain condensation reactions, such as the reaction of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds. nih.gov

Introduction and Functionalization of the Adamantyl Moiety

The introduction of the bulky and lipophilic adamantyl group is a key step in the synthesis of this compound. The adamantyl moiety is often incorporated due to its unique, rigid structure which can enhance the biological activity of a molecule.

One common method for introducing the adamantyl group is through Friedel-Crafts alkylation, where an adamantyl-containing electrophile, such as 1-adamantanol (B105290) or 1-bromoadamantane, reacts with an aromatic or heterocyclic substrate in the presence of a Lewis or Brønsted acid. nih.govgoogle.com For example, 4-(1-adamantyl)aniline (B176474) can be synthesized by reacting 1-adamantanol with acetanilide (B955) in trifluoroacetic acid. google.com

Direct alkylation can also be employed. A representative procedure involves reacting pyrrolidine with 1-adamantyl bromide in the presence of a base like potassium carbonate. Due to the steric bulk of the adamantyl group, these reactions may require prolonged heating to achieve moderate yields.

More advanced methods for the functionalization of adamantyl-containing compounds are also being developed. For instance, palladium-catalyzed cross-coupling reactions have been shown to be effective for the arylation and alkylation of C-Br bonds ortho to an adamantyl group, a position that is typically sterically hindered. nih.gov The synthesis of 1,2-disubstituted adamantane (B196018) derivatives can also be achieved through the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes. mdpi.com

Table 2: Methods for Introduction of the Adamantyl Moiety

| Method | Reagents | Substrate Example | Conditions | Reference |

| Friedel-Crafts Alkylation | 1-Adamantanol, Trifluoroacetic acid | Acetanilide | 80°C, 3 hours | google.com |

| Direct Alkylation | 1-Adamantyl bromide, Potassium carbonate | Pyrrolidine | Reflux (60-80°C), 12-24 hours | |

| Palladium-Catalyzed Cross-Coupling | Pd(I) dimer, various coupling partners | ortho-Bromo-adamantylarene | 5-30 minutes | nih.gov |

| Cyclization of Bicyclic Precursors | Bicyclo[3.3.1]nonane derivatives | Enamine and 2-(bromoethyl)acrylate | Reflux, then Dieckmann condensation | mdpi.com |

Direct Functionalization of Adamantane C-H Bonds

Directly modifying the strong carbon-hydrogen (C-H) bonds of adamantane presents an atom-economical and efficient route to its derivatives. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Radical-Mediated Alkylation Strategies

Radical-mediated reactions offer a powerful tool for the functionalization of unactivated C-H bonds in adamantane. uiowa.edu These methods typically involve the generation of an adamantyl radical, which can then be coupled with various partners. For instance, photoredox catalysis has emerged as a mild and effective way to generate carbon-centered radicals from strong, neutral C-H bonds. nih.govprinceton.edu This dual-catalytic system often employs a photocatalyst to facilitate hydrogen atom transfer (HAT) from adamantane, followed by a nickel-catalyzed cross-coupling with a suitable partner. nih.govprinceton.edu

A notable aspect of these radical reactions is the regioselectivity. While adamantane possesses both tertiary (methine) and secondary (methylene) C-H bonds, the functionalization can be directed towards a specific position. For example, some methods show a preference for arylation at the methylene (B1212753) position, a selectivity attributed to the nickel catalyst's role in the C-C bond formation. nih.gov The generation of radicals from adamantane allows for a variety of subsequent transformations, including acylation, alkylation, alkenylation, alkynylation, and arylation, highlighting the versatility of this approach. uiowa.edu

Recent advancements have also demonstrated the use of boryl radicals for halogen atom transfer (XAT) from alkyl halides, including 1-bromoadamantane, to generate the adamantyl radical for subsequent hydroalkylation of styrenes. rsc.org

Palladium-Catalyzed C-H Activation and Arylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H activation has opened new avenues for direct adamantane functionalization. nih.gov These reactions often involve the formation of a palladacycle intermediate, which then undergoes further reactions. cuni.cz For the arylation of adamantane, a directing group is typically employed to guide the palladium catalyst to a specific C-H bond, often adjacent to the directing group, leading to the formation of a five-membered palladacycle. cuni.cz

The choice of directing group is crucial for the success of these transformations. Pyridine-containing groups have been shown to be effective in directing the arylation to the C-H bond adjacent to the substituent. cuni.cz The catalytic cycle generally involves a Pd(II)/Pd(0) or sometimes a Pd(II)/Pd(IV) manifold. nih.govnih.gov In many cases, an oxidant is required to regenerate the active Pd(II) catalyst. nih.govrsc.org

While many examples focus on the functionalization of C(sp2)-H bonds, the principles have been extended to the more challenging C(sp3)-H bonds found in adamantane. nih.gov The development of palladium-catalyzed C-H activation provides a powerful method for creating C-C bonds, enabling the synthesis of complex adamantane derivatives. nih.gov

Transformations of Adamantanol Derivatives

Adamantanol, a readily available derivative of adamantane, serves as a versatile starting material for the synthesis of various substituted adamantanes, including those bearing a pyrrolidine ring. The hydroxyl group of adamantanol can be transformed into other functional groups, facilitating the introduction of the pyrrolidine moiety.

One notable application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. For instance, the synthesis of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine involves the use of 3-amino-1-adamantanol. asianpubs.orgnih.gov In a key step, 3-amino-1-adamantanol is reacted with a solution derived from the treatment of N-chloroacetyl-(S)-2-cyanopyrrolidine with trifluoroacetic anhydride. asianpubs.org This reaction, carried out in the presence of potassium carbonate and potassium iodide in tetrahydrofuran (THF), couples the adamantanol-derived amine with the pyrrolidine-containing fragment. asianpubs.org

The following table summarizes a key synthetic step involving an adamantanol derivative:

| Reactants | Reagents & Conditions | Product | Reference |

| 3-amino-1-adamantanol, N-chloroacetyl-(S)-2-cyanopyrrolidine derived solution | 1. Trifluoroacetic anhydride, THF, ice bath to rt, 2h. 2. K2CO3, KI, THF, 40°C then reflux | 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine | asianpubs.org |

Ionic Alkylation of Adamantane

Ionic alkylation provides a direct method for introducing alkyl groups onto the adamantane scaffold. This process typically involves the use of a strong acid catalyst to generate a carbocation, which then reacts with an olefin. eco-vector.com Chloroaluminate ionic liquids have been shown to be effective catalysts for this type of reaction. nih.gov

Quantum-chemical studies have been performed to understand the thermodynamics of the ionic alkylation of adamantane and its lower alkyl derivatives with olefins like ethylene (B1197577) and propylene, using aluminum chloride as a model for the acid catalyst. eco-vector.com These calculations help in predicting the feasibility and energetics of forming various alkyl- and alkenyladamantanes. eco-vector.com The reaction proceeds through the formation of an adamantyl cation, which then attacks the double bond of the olefin.

The use of gallium(III)- and indium(III)-containing ionic liquids has also been explored for Friedel-Crafts alkylation reactions, offering high yields and selectivity under mild conditions. nih.gov For example, the alkylation of benzene (B151609) with 1-decene (B1663960) catalyzed by [C2mim][Ga2Cl7] can achieve a 91% yield of phenyldecanes. nih.gov While not directly involving pyrrolidine, these methods demonstrate the potential of ionic liquids to catalyze the C-C bond formation necessary for constructing complex adamantane derivatives.

Convergent and Linear Synthetic Strategies for this compound Derivatives

Both convergent and linear synthetic strategies are employed in the synthesis of this compound and its analogs. The choice of strategy depends on the complexity of the target molecule and the availability of starting materials.

An example of a synthetic approach that can be considered part of a larger convergent or linear strategy is the alkylation of pyrrolidine with a 1-adamantyl halide. In a typical procedure, pyrrolidine is reacted with 1-adamantyl bromide in a solvent like anhydrous tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) in the presence of a base such as potassium carbonate or triethylamine. The reaction often requires reflux conditions for an extended period (12-24 hours) due to the steric bulk of the adamantyl group, with yields typically ranging from 45% to 65%.

Another synthetic route involves the construction of the adamantane framework itself from bicyclic precursors. mdpi.com For instance, a monocyclic compound can be reacted with pyrrolidine to form an enamine, which then undergoes a series of reactions including Michael addition and Dieckmann condensation to build the adamantane core. mdpi.com This represents a powerful convergent approach to densely substituted adamantane derivatives.

The following table provides a comparative overview of linear and convergent synthesis:

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | The target molecule is assembled in a stepwise sequence from a single starting material. sathyabama.ac.in | Conceptually simple to plan. | Overall yield can be low for long sequences. uniurb.it |

| Convergent Synthesis | Fragments of the target molecule are synthesized separately and then joined together. sathyabama.ac.in | Higher overall yields for complex molecules. uniurb.it Allows for independent optimization of fragment syntheses. | May require more complex planning and synthesis of individual fragments. |

Ultimately, the synthesis of this compound and its derivatives often utilizes a combination of these strategies, drawing upon various synthetic methodologies to efficiently construct these valuable compounds.

Chemical Transformations and Reactivity Profiles of 2 1 Adamantyl Pyrrolidine Scaffolds

Pyrrolidine (B122466) Ring Transformations and Derivatization

The pyrrolidine ring in the 2-(1-adamantyl)pyrrolidine scaffold can undergo a variety of transformations, including ring-opening reactions, skeletal rearrangements, and functionalization at the nitrogen atom. These reactions provide pathways to linear amines, different ring systems, and N-substituted derivatives, respectively.

Ring Opening Reactions and Deconstructive Transformations

The cleavage of the carbon-nitrogen (C-N) bond in the pyrrolidine ring is a key deconstructive transformation. This process converts the cyclic amine into a linear structure, which can then be used in further synthetic elaborations.

Reductive C-N bond cleavage in pyrrolidines can be achieved through various mechanisms. Traditional methods include hydrogenolysis using molecular hydrogen and transition metal catalysts. acs.org More contemporary approaches utilize single-electron reduction of an N-acyl group, which generates an aminoketyl radical that can subsequently undergo C-N bond scission. acs.orgnih.govchemrxiv.org

A notable advancement in this area is the use of photoredox catalysis in combination with a Lewis acid. nih.govthieme-connect.comthieme-connect.de In this process, a photocatalyst, upon excitation by light, facilitates a single-electron transfer to the N-acylpyrrolidine, which is activated by coordination to a Lewis acid like zinc triflate (Zn(OTf)₂). acs.orgnih.govacs.org This generates an aminoketyl radical intermediate. The subsequent β-scission of this radical leads to the cleavage of the C2-N bond, forming a carbon-centered radical that can be further functionalized. nih.govthieme-connect.de The choice of the N-acyl group is crucial; for instance, N-benzoyl groups are more amenable to this reduction than N-acetyl or N-trifluoroacetyl groups. acs.org

The reaction mechanism can be summarized as follows:

Coordination of the Lewis acid to the carbonyl oxygen of the N-acyl group.

Single-electron transfer from the excited photocatalyst to the activated amide.

Formation of an α-aminoketyl radical.

β-Scission of the C2-N bond to open the ring and generate a carbon-centered radical.

The resulting radical can then participate in various bond-forming reactions. nih.gov

| Step | Description | Key Intermediates |

| Activation | Coordination of a Lewis acid to the N-acyl pyrrolidine. | Lewis acid-amide complex |

| Electron Transfer | Single-electron transfer from an excited photocatalyst. | α-aminoketyl radical |

| Ring Opening | β-Scission of the C2-N bond. | Carbon-centered radical |

| Functionalization | Reaction of the carbon-centered radical with other molecules. | Functionalized linear amine |

The combination of Lewis acid and photoredox catalysis has proven to be a powerful tool for the reductive ring opening of unstrained pyrrolidines. nih.govacs.orgchemrxiv.org This dual catalytic system allows for the cleavage of the inert C-N bond under relatively mild conditions. nih.govthieme-connect.de The Lewis acid, typically a metal salt like zinc triflate, plays a critical role by coordinating to the amide carbonyl, which facilitates the single-electron transfer from the photocatalyst. acs.orgnih.gov

This methodology has been successfully applied to a range of N-benzoyl pyrrolidines, including those with substituents at the 2-position. nih.gov The resulting carbon radicals can be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This approach not only allows for the deconstruction of the pyrrolidine ring but also enables its "skeletal remodeling" into other valuable structures like aziridines, γ-lactones, and tetrahydrofurans. nih.govchemrxiv.org

Reductive C-N Bond Cleavage Mechanisms

Skeletal Rearrangements and Ring Contractions (e.g., to Cyclobutanes)

Beyond ring opening, the pyrrolidine scaffold can undergo skeletal rearrangements to form different cyclic structures. A notable example is the ring contraction of pyrrolidines to form cyclobutanes. acs.orgnih.gov This transformation is of significant interest as cyclobutane (B1203170) moieties are present in various bioactive natural products. chemistryviews.orgtu-dortmund.de

One approach to achieve this ring contraction involves the in-situ generation of a 1,1-diazene intermediate from the pyrrolidine. acs.orgnih.gov This can be accomplished by reacting the pyrrolidine with a nitrene source, such as an iodonitrene generated from a hypervalent iodine(III) reagent and an ammonia (B1221849) surrogate. nih.govchemistryviews.org The 1,1-diazene then undergoes nitrogen extrusion to form a 1,4-biradical, which rapidly collapses to form the cyclobutane ring. acs.orgnih.govchemistryviews.org This process has been shown to proceed with a high degree of stereoselectivity, often retaining the stereochemistry of the starting pyrrolidine. acs.orgnih.govacs.org

The general mechanism for this ring contraction is:

Formation of a 1,1-diazene from the pyrrolidine.

Extrusion of dinitrogen (N₂) to generate a 1,4-biradical.

Cyclization of the biradical to form the cyclobutane ring. chemistryviews.org

| Transformation | Reagents/Catalysts | Key Intermediate | Product Type |

| Reductive Ring Opening | Lewis Acid, Photoredox Catalyst | α-aminoketyl radical | Linear Amine |

| Ring Contraction | Hypervalent Iodine Reagent, Ammonia Surrogate | 1,1-Diazene, 1,4-Biradical | Cyclobutane |

Functionalization of the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a key site for functionalization. As a secondary amine, it is nucleophilic and can participate in a variety of reactions to introduce new substituents. nih.gov

N-alkylation is a common transformation, typically achieved by reacting the pyrrolidine with an alkyl halide in the presence of a base. Due to the steric bulk of the 2-(1-adamantyl) group, these reactions may require forcing conditions. N-acylation, reacting the pyrrolidine with an acyl chloride or anhydride, is another straightforward method to introduce functionality at the nitrogen atom.

More advanced methods for N-functionalization include transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be used to form N-aryl bonds. The choice of functionalization strategy can significantly impact the properties and applications of the resulting this compound derivatives.

Reactivity and Modifications of the Adamantyl Group

The adamantyl group of this compound is a rigid, lipophilic cage structure that is generally resistant to chemical modification. However, under certain conditions, it can undergo functionalization.

Oxidation of the adamantane (B196018) cage can occur, particularly at the bridgehead positions, although this often requires strong oxidizing agents. publish.csiro.auscispace.com The introduction of substituents onto the adamantyl group can be challenging but offers a way to fine-tune the steric and electronic properties of the molecule. For example, the introduction of fluorine atoms can block metabolically labile sites. publish.csiro.au

The adamantyl group's primary role in the reactivity of this compound is often steric. Its bulk can influence the regioselectivity of reactions on the pyrrolidine ring and can modulate the activity of catalysts when the molecule is used as a ligand.

Influence of Adamantyl Substituents on Reactivity

The presence of the adamantyl group at the 2-position of the pyrrolidine ring profoundly impacts its reactivity through a combination of steric and electronic effects.

The sheer bulk of the adamantyl group creates significant steric hindrance around the pyrrolidine ring. This steric congestion can modulate the accessibility of reagents to the nitrogen atom and the adjacent carbon atoms, thereby influencing reaction rates and, in some cases, preventing certain reactions from occurring. For instance, in N-acylation reactions, the bulky adamantyl group can hinder the approach of acylating agents, potentially requiring more forcing reaction conditions or leading to lower yields compared to less hindered pyrrolidines.

From an electronic standpoint, the adamantyl group is generally considered to be a weak electron-donating group through inductive effects. This can subtly influence the nucleophilicity of the pyrrolidine nitrogen. However, its most significant electronic contribution is its chemical stability. The adamantane cage is exceptionally stable and resistant to many chemical transformations, allowing for selective reactions to occur on the pyrrolidine portion of the molecule without affecting the adamantyl group.

This stability is particularly advantageous in oxidation reactions. The adamantyl group's resistance to oxidation allows for selective functionalization of the pyrrolidine ring. For example, Mn-based catalysts have been used with this compound derivatives to achieve enantioselective epoxidation of olefins, demonstrating that the adamantyl moiety remains intact under these oxidative conditions.

The steric bulk of the adamantyl group also plays a crucial role in synthesis. For example, the alkylation of pyrrolidine with 1-adamantyl bromide to form this compound requires prolonged reaction times and elevated temperatures, with yields typically in the range of 45-65%. This is a direct consequence of the steric hindrance posed by the adamantyl group.

Stereochemical Implications of the Adamantyl Moiety

The rigid and bulky nature of the adamantyl group has significant stereochemical implications for reactions involving the this compound scaffold. The adamantyl group can act as a stereodirecting group, influencing the stereochemical outcome of reactions at or near the chiral center at the 2-position of the pyrrolidine ring.

The fixed geometry of the adamantyl cage can restrict the conformational flexibility of the pyrrolidine ring. This can lead to a preference for certain diastereomeric transition states in reactions, resulting in high diastereoselectivity. For instance, in reactions where a new stereocenter is formed on the pyrrolidine ring, the adamantyl group can effectively shield one face of the ring, directing the incoming reagent to the opposite, less hindered face.

While specific studies on the stereochemical control exerted by the adamantyl group in this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis suggest that its rigid and well-defined structure would make it an effective chiral auxiliary or controller. The stereochemistry of google.comgoogle.com sigmatropic rearrangements leading to adamantane derivatives has been shown to be influenced by the steric environment, indicating that the adamantyl structure itself can dictate stereochemical outcomes. rsc.org

The introduction of substituents on the adamantyl group itself can further refine this stereochemical control, offering a tunable platform for asymmetric synthesis.

Interplay between Pyrrolidine and Adamantane Substructures in Reactivity

The reactivity of the this compound scaffold is not simply the sum of its parts; rather, it arises from a complex interplay between the pyrrolidine and adamantane substructures. The pyrrolidine ring, with its nucleophilic nitrogen, provides a reactive handle for a variety of chemical transformations, while the adamantane moiety provides a robust and sterically demanding framework that modulates this reactivity.

This interplay is evident in the synthesis of various derivatives. For example, the synthesis of N-acyl adamantylmethylpiperidines, a related structure, has shown unexpected dehydrogenation products alongside the expected N-acylated compounds, highlighting how the combination of the heterocyclic ring and the adamantyl group can lead to unique reaction pathways. researchgate.net

The combination of the reactive pyrrolidine and the stabilizing, sterically influential adamantane makes the this compound scaffold a versatile building block in medicinal chemistry and materials science. The ability to selectively functionalize the pyrrolidine ring while relying on the adamantane's robust nature allows for the construction of complex molecules with tailored properties.

Below is a data table summarizing the influence of the adamantyl group on different reaction types:

| Reaction Type | Influence of Adamantyl Group | Research Finding |

| N-Alkylation | Steric hindrance necessitates harsher conditions and longer reaction times. | Reaction of pyrrolidine with 1-adamantyl bromide requires reflux for 12-24 hours with yields of 45-65%. |

| Oxidation | Adamantyl group is stable, allowing for selective oxidation of the pyrrolidine ring. | Mn-based catalysts can be used for enantioselective epoxidation without affecting the adamantyl moiety. |

| N-Acylation | Steric bulk can hinder the approach of acylating agents. | Dehydrogenation observed as a side reaction during N-acylation of related adamantylmethylpiperidines. researchgate.net |

Advanced Derivatization and Scaffold Modifications

Design Principles for Substituted 2-(1-Adamantyl)pyrrolidine Analogs

The design of substituted this compound analogs is guided by principles aimed at optimizing interactions with specific biological targets. Key strategies involve modifying both the adamantane (B196018) cage and the pyrrolidine (B122466) ring to enhance potency and selectivity.

The adamantane moiety's primary role is to act as a bulky, hydrophobic anchor. nih.gov Its diamondoid structure is exceptionally rigid, which can enhance binding affinity by locking the molecule into a favorable conformation for target engagement. Functionalization of the adamantane core itself, though synthetically challenging, allows for the introduction of additional interaction points. For instance, hydroxylation of the adamantane cage, as seen in the derivative 1-{[(3-hydroxy-1-adamantyl)amino]acetyl}-2-cyano-(S)-pyrrolidine, can introduce hydrogen-bonding capabilities, significantly altering the compound's biological profile. researchgate.netresearchgate.net

Substitutions on the pyrrolidine ring offer a versatile approach to modulate the properties of the parent compound. The nitrogen atom is a common site for modification, allowing for the attachment of various side chains that can explore different regions of a binding pocket. Palladium-catalyzed carboamination reactions have been developed to synthesize substituted pyrrolidines under mild conditions, tolerating a wide array of functional groups such as esters, ketones, and nitro groups. nih.gov These methods enable the systematic exploration of the chemical space around the pyrrolidine core.

The general design principles often involve:

Lipophilicity Modulation : The adamantyl group provides high lipophilicity. Substitutions on the pyrrolidine ring or the adamantane cage with polar groups (e.g., hydroxyl, carboxyl) can temper this lipophilicity to improve pharmacokinetic properties. nih.gov

Introduction of Specific Interactions : Adding functional groups capable of hydrogen bonding, ionic interactions, or covalent bonding can dramatically increase binding affinity and selectivity for a target protein.

Conformational Constraint : The rigidity of the adamantane group can be complemented by introducing substituents on the pyrrolidine ring that restrict its conformational freedom, potentially locking the analog in a bioactive conformation.

| Modification Strategy | Rationale | Example Derivative |

| Adamantane Hydroxylation | Introduce hydrogen-bonding capacity; modulate lipophilicity. | 1-{[(3-Hydroxy-1-adamantyl)amino]acetyl}-2-cyano-(S)-pyrrolidine |

| Pyrrolidine N-Alkylation | Explore binding pocket; alter basicity and steric profile. | N-Alkyl-2-(1-adamantyl)pyrrolidines |

| Pyrrolidine Ring Substitution | Introduce new stereocenters and functional groups for targeted interactions. | Densely substituted pyrrolidines via 1,3-dipolar cycloaddition |

Introduction and Control of Additional Stereocenters

The creation of analogs with defined three-dimensional structures is critical for achieving high selectivity and potency. The 2-position of the pyrrolidine ring is a stereocenter, and its absolute configuration is often crucial for biological activity. Advanced synthetic strategies focus on introducing additional stereocenters onto the pyrrolidine ring and, less commonly, the adamantane skeleton, with precise control over their relative and absolute configurations.

Stereoselective synthesis of the pyrrolidine ring is a well-established field, often starting from chiral precursors like L-proline or employing asymmetric catalysis. nih.govresearchgate.net For instance, 1,3-dipolar cycloaddition reactions between azomethine ylides and various dipolarophiles can generate highly substituted pyrrolidines with up to four new stereocenters in a controlled manner. acs.org The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group, can effectively direct the stereochemical outcome of these cycloadditions. acs.org

Methods for stereocontrolled synthesis include:

Asymmetric Cycloadditions : Chiral catalysts or auxiliaries guide the formation of the pyrrolidine ring, establishing multiple stereocenters simultaneously. acs.org

Palladium-Catalyzed Carboamination : Intramolecular cyclization of γ-aminoalkenes can create substituted pyrrolidines with high diastereoselectivity. nih.gov

Biocatalysis : Engineered enzymes, such as cytochrome P411 variants, can catalyze intramolecular C(sp³)–H amination of alkyl azides to form chiral pyrrolidines with high enantioselectivity. acs.org This approach offers a green and highly selective route to N-unprotected pyrrolidines. acs.org

While functionalizing the adamantane core is generally based on radical reactions that are difficult to control stereoselectively, pathways starting from bicyclic precursors can provide access to enantiomerically pure 1,2-disubstituted adamantane derivatives. mdpi.com

| Synthetic Method | Key Feature | Stereochemical Control |

| 1,3-Dipolar Cycloaddition | Forms highly substituted pyrrolidines. | High diastereoselectivity using chiral auxiliaries (e.g., N-tert-butanesulfinyl group). acs.org |

| Pd-Catalyzed Carboamination | Tandem C-N and C-C bond formation. | High diastereomeric ratios (>20:1) achievable. nih.gov |

| Enzyme-Catalyzed C-H Amination | Direct conversion of alkyl azides to pyrrolidines. | High enantioselectivity (up to 99% ee) using engineered enzymes. acs.org |

Computational and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformation

Computational chemistry has become an indispensable tool for mapping the reaction coordinates and elucidating the mechanisms involved in the synthesis and subsequent transformations of complex heterocyclic compounds like 2-(1-adamantyl)pyrrolidine.

Synthesis Mechanisms: The synthesis of adamantane (B196018) derivatives, including those functionalized with a pyrrolidine (B122466) ring, can proceed through various pathways. Computational studies have been instrumental in understanding these complex reactions. For instance, in syntheses involving the construction of the adamantane framework itself, transannular cyclization reactions are common. Theoretical studies predict that such reactions favor pathways involving adamantyl cations over those that would lead to noradamantane derivatives, a prediction strongly supported by the absence of noradamantane byproducts in experimental outcomes. mdpi.com

One common strategy for forming substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. researchgate.net Quantum chemical studies on related systems, such as the synthesis of pyrrolidinedione derivatives, have utilized Density Functional Theory (DFT) to map the entire reaction pathway, including Michael addition, Nef-type rearrangements, and the final cyclization. rsc.org These studies calculate the energy barriers for each step; for example, in one one-pot synthesis, the initial Michael addition has a low energy barrier (21.7 kJ mol⁻¹), while a subsequent proton transfer step is significantly higher (197.8 kJ mol⁻¹), identifying it as a potential rate-limiting step. rsc.org

Another powerful method for pyrrolidine synthesis is the iron-catalyzed intramolecular substitution of amino alcohols. Mechanistic screening has shown that oxophilic iron-based catalysts, particularly Fe(OTf)₃, are highly efficient. core.ac.uk The proposed mechanism involves the Lewis acidic iron catalyst activating the C-O bond of the alcohol, making it susceptible to nucleophilic attack by the tethered amine, leading to cyclization. core.ac.uk The role of the catalyst is to tune the reactivity just enough to facilitate C-O bond cleavage in the presence of the internal nucleophile without promoting competing elimination reactions. core.ac.uk

Table 1: Calculated Energy Barriers in a Related Pyrrolidine Synthesis

| Reaction Step | Calculated Energy Barrier (kJ mol⁻¹) | Computational Method |

|---|---|---|

| Michael Addition | 21.7 | DFT |

| Proton Transfer | 197.8 | DFT |

| Oxygen Migration (Water-assisted) | 142.4 | DFT |

| Cyclization | 11.9 | DFT |

Data derived from a quantum chemical study on a one-pot synthesis of pyrrolidinedione derivatives. rsc.org

Theoretical Prediction of Stereoselectivity and Regioselectivity

The presence of the bulky adamantyl group at the 2-position of the pyrrolidine ring introduces significant steric hindrance that heavily influences the stereochemical and regiochemical outcomes of reactions. Theoretical predictions are key to rationalizing and forecasting these selectivities.

Stereoselectivity: In the synthesis of 2,3-disubstituted pyrrolidines, the stereoselective reduction of a dihydropyrrole precursor is a key step to afford the cis-diastereoisomer. whiterose.ac.uk Computational methods can model the approach of the reducing agent to the substrate, explaining the preference for hydride delivery from the less sterically hindered face. In cases where the trans-isomer is desired, epimerization can be employed, a process that can also be modeled computationally to understand the relative stabilities of the isomers. whiterose.ac.uk

For reactions like 1,3-dipolar cycloadditions, DFT calculations are used to analyze the transition states leading to different stereoisomers. researchgate.netmdpi.com The relative energies of the endo and exo transition states determine the diastereoselectivity of the reaction. mdpi.com These calculations often reveal that both steric and electronic factors, such as the ability to form stabilizing hydrogen bonds in the transition state, are crucial for high selectivity. mdpi.com For example, in organocatalyzed cycloadditions to form tetrasubstituted pyrrolidines, DFT studies at the M06-2X/6-31g(d,p) level revealed that intramolecular hydrogen bonding within the azomethine ylide intermediate is essential for activating the reaction and controlling the stereochemical outcome. mdpi.com

Regioselectivity: Regioselectivity in cycloaddition reactions, such as the Diels-Alder reaction, has been extensively studied using computational models. acs.org Frontier Molecular Orbital (FMO) theory is a foundational concept, but more advanced DFT and ab initio methods provide a more quantitative picture by calculating the energies of competing transition states. mdpi.comacs.org For the synthesis of adamantyl-substituted heterocycles, these calculations can predict whether a reaction will favor one regioisomer over another. For instance, in the cycloaddition of 1,2-diboraallene with 1-adamantyl azide, DFT calculations helped explain why the reaction proceeds successfully with bulky azides but not with others, highlighting the critical role of the substituent's electronic and steric properties. mdpi.com Automated workflows that use quantum mechanics to predict the most likely site of C-H activation for functionalization are also being developed, which could be applied to the selective modification of the this compound scaffold. beilstein-journals.org

Computational Studies on Conformational Preferences and Molecular Interactions

The three-dimensional shape and interaction potential of this compound are dominated by the adamantyl group. Computational studies provide detailed insights into the molecule's preferred conformations and its non-covalent interactions.

Conformational Preferences: While specific conformational studies on this compound are not widely published, extensive research on the closely related 2-(1-adamantyl)-N-methylpiperidine provides a robust model for understanding the conformational impact of the adamantyl group. nih.govacs.org Using methods like dynamic NMR spectroscopy combined with molecular mechanics (MM3) and quantum mechanical calculations, researchers have determined the relative stabilities of various chair conformations. nih.govacs.org

These studies consistently show that the interaction between the bulky adamantyl group and other substituents on the heterocyclic ring is the dominant factor determining conformational preference. nih.govacs.org For 2-(1-adamantyl)-N-methylpiperidine, the chair conformation where the adamantyl group is equatorial and the N-methyl group is axial (C-Ad(eq), N-Me(ax)) is overwhelmingly the most stable. nih.govacs.org This preference minimizes the severe steric repulsion that would occur if both bulky groups were equatorial. The next most stable conformer has both groups in the equatorial position. nih.gov

Table 2: Calculated Relative Energies of 2-(1-Adamantyl)-N-methylpiperidine Conformers

| Conformation | Relative Energy (kcal mol⁻¹) - MM+ | Relative Energy (kcal mol⁻¹) - MM3 |

|---|---|---|

| C-Ad(eq), N-Me(ax) | 0.00 | 0.00 |

| C-Ad(eq), N-Me(eq) | 1.15 | 1.48 |

| C-Ad(ax), N-Me(ax) | 2.50 | 2.22 |

Data from molecular mechanics calculations on a related piperidine (B6355638) system. acs.org The principles of steric avoidance are directly relevant to the pyrrolidine analogue.

Molecular Interactions: The adamantyl moiety is highly lipophilic, which strongly influences how the molecule interacts with its environment, particularly biological macromolecules. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to explore these interactions. Docking studies can predict the binding orientation of adamantyl-pyrrolidine derivatives within the active sites of proteins, such as enzymes or ion channels. The adamantyl cage often engages in favorable van der Waals and hydrophobic interactions with non-polar pockets in the protein.

More advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to visualize and quantify weak non-covalent interactions in the solid state. mdpi.com Studies on related adamantylated compounds have identified and characterized various C-H···N, C-H···X (where X is a halogen), and dispersive C-H···H-C interactions that stabilize the crystal packing and molecular conformation. mdpi.com These computational tools provide a detailed map of the electrostatic potential and intermolecular contacts that govern molecular recognition. mdpi.com

Applications of the 2 1 Adamantyl Pyrrolidine Scaffold in Contemporary Chemical Research

Role in Organic Catalysis and Asymmetric Synthesis

The distinct steric and electronic properties of the 2-(1-adamantyl)pyrrolidine moiety have been harnessed in the fields of organic catalysis and asymmetric synthesis. The bulky adamantyl group can influence the stereochemical outcome of reactions, while the pyrrolidine (B122466) nitrogen provides a site for catalyst anchoring or further functionalization.

Chiral Ligand Design with Pyrrolidine-Adamantane Architectures

The synthesis of chiral ligands is crucial for enantioselective catalysis, a field dedicated to producing single enantiomers of chiral molecules. The pyrrolidine-adamantane framework has been incorporated into various ligand designs to create a sterically demanding and well-defined chiral environment around a metal center. mdpi.com These ligands are instrumental in controlling the facial selectivity of substrate approach, thereby dictating the stereochemistry of the product.

For instance, chiral diamine ligands derived from 1-(adamantan-1-yl)ethane-1,2-diamine (B13037637) have been synthesized and their catalytic activity studied in several asymmetric reactions. researchgate.net The adamantyl group's bulk is a key feature in these ligands, creating a specific chiral pocket that influences the enantioselectivity of reactions like Michael additions and epoxidations. researchgate.net The development of such ligands has expanded the toolbox for asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. uow.edu.au

Organocatalytic Systems Derived from Pyrrolidine-Adamantane Hybrids

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. semanticscholar.org Pyrrolidine-based structures, most notably proline and its derivatives, are among the most successful organocatalysts. mdpi.compageplace.de The incorporation of an adamantyl group into these pyrrolidine catalysts can enhance their performance by increasing steric hindrance and influencing the transition state geometry.

While direct examples of this compound as an organocatalyst are not extensively documented, the principles of organocatalysis suggest its potential. For example, proline-pyrrolidine-oxyimide organocatalysts have been successfully used in asymmetric Michael additions. mdpi.com The adamantyl group in a pyrrolidine-based catalyst could serve a similar role to the bulky groups in other established catalysts, shielding one face of the molecule and directing the approach of reactants to achieve high enantioselectivity. semanticscholar.org Research into adamantyl-containing cinchona alkaloids for enantioselective ring-opening reactions further underscores the utility of bulky groups in organocatalyst design. acs.org

Scaffold for Advanced Molecular Design in Medicinal Chemistry Research

The this compound scaffold is a privileged structure in medicinal chemistry due to the favorable physicochemical properties conferred by the adamantane (B196018) group. nih.gov Its rigidity, lipophilicity, and metabolic stability make it an attractive component for designing molecules that can effectively interact with biological targets. nih.gov

Exploration of Pyrrolidine-Adamantane Topologies for Molecular Target Interaction Studies

The adamantane cage of the this compound scaffold is particularly adept at interacting with hydrophobic pockets within proteins. This "lipophilic bullet" effect can enhance the binding affinity and potency of a drug candidate. nih.gov The pyrrolidine ring, on the other hand, provides a handle for introducing various substituents that can form specific interactions, such as hydrogen bonds, with the target protein.

This dual functionality has been exploited in the development of antiviral agents. For example, derivatives of this compound have shown significant activity against influenza A viruses by targeting the M2 proton channel. nih.gov The adamantyl group is thought to block the channel, while modifications to the pyrrolidine ring can fine-tune the molecule's activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies on the Adamantyl-Pyrrolidine Core for Molecular Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the adamantyl-pyrrolidine core, SAR studies have been instrumental in optimizing antiviral and other therapeutic properties.

Key findings from SAR studies on adamantane derivatives include:

Ring Size: The size of the heterocyclic ring attached to the adamantane core is critical. For instance, reducing the ring size from a seven-membered azepine to a five-membered pyrrolidine in adamantane derivatives was found to increase antiviral potency against influenza A, although it also increased cytotoxicity. nih.gov Conversely, expanding the ring to a six-membered piperidine (B6355638) also showed high potency. nih.govrsc.org

Substitution: The position and nature of substituents on the pyrrolidine ring can dramatically affect activity. For example, N-methylation of this compound derivatives can decrease antiviral potency, likely due to steric hindrance. In other contexts, such as the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes, specific substitutions on the pyrrolidine ring are essential for high potency. nih.govresearchgate.netacs.org

These SAR studies guide the rational design of new analogs with improved efficacy and safety profiles.

| Compound/Derivative | Modification | Impact on Activity | Reference |

| 2-(1-Adamantyl)azepine | 7-membered heterocyclic ring | Significantly less potent antiviral (Influenza A) and increased cytotoxicity compared to the pyrrolidine analog. | nih.gov |

| 2-(1-Adamantyl)piperidine | 6-membered heterocyclic ring | More potent antiviral (Influenza A) than amantadine. | nih.gov |

| N-Methyl-2-(1-adamantyl)pyrrolidine | N-methylation of the pyrrolidine ring | Reduced antiviral potency. | |

| 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine | Substitution on the pyrrolidine nitrogen | Potent and selective DPP-IV inhibitor. | nih.govresearchgate.netacs.org |

Strategic Design of Analogs as Chemical Biology Tools

Beyond direct therapeutic applications, analogs of this compound serve as valuable chemical biology tools to probe biological systems. These tailored molecules can be used to investigate the function of specific proteins, map binding pockets, and elucidate molecular mechanisms of action.

For example, the development of spiro[pyrrolidine-2,2'-adamantanes] has provided a new series of compounds to study the lipophilic pocket of the influenza A M2 protein. nih.gov By systematically varying the substituents on the pyrrolidine ring, researchers can map the interactions within the binding site, leading to a better understanding of drug resistance and paving the way for the design of more robust antiviral agents. The synthesis of various adamantane derivatives, including those with pyrrolidine moieties, has been crucial in the ongoing effort to combat drug-resistant influenza strains. rsc.orgnih.gov

Potential Contributions to Material Science and Nanomaterials

The unique structural characteristics of the this compound scaffold, which combines the rigid, bulky, and thermally stable adamantane cage with the versatile pyrrolidine ring, suggest significant potential for its application in the development of advanced materials and nanomaterials. While direct research on this specific hybrid molecule in material science is not extensively documented, the well-established properties of its constituent moieties provide a strong basis for predicting its future contributions.

The incorporation of adamantane into polymer backbones is known to impart desirable physical properties. Its rigid and three-dimensional structure can enhance the thermal stability, glass transition temperature (Tg), and mechanical stiffness of polymers. usm.edursc.org For instance, methacrylate (B99206) polymers containing adamantane exhibit higher glass transition temperatures and better thermal stability compared to their non-adamantane counterparts. oup.comingentaconnect.com This is attributed to the bulky nature of the adamantane group, which restricts the movement of polymer chains. ingentaconnect.com Adamantane-containing polyimides have also shown excellent optical transparency and high glass transition temperatures, making them suitable for optical and optoelectronic applications. rsc.org The introduction of the this compound moiety as a pendant group or as a building block in polymers could therefore lead to materials with enhanced durability and performance under extreme conditions.

In the realm of nanomaterials, both adamantane and pyrrolidine derivatives have been utilized to create functional structures. Adamantane's rigid framework makes it an ideal building block for the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). rsc.org These materials are of interest for applications in gas storage, catalysis, and separation. The tetrahedral geometry of adamantane can be exploited to create highly ordered, three-dimensional porous networks.

The pyrrolidine component, on the other hand, is a versatile functional group for modifying the surface of nanomaterials. Pyrrolidine-functionalized graphene and carbon nanotubes have been synthesized, demonstrating the utility of this heterocycle in dispersing and stabilizing carbon nanomaterials in various solvents. unirioja.esresearchgate.net The nitrogen atom in the pyrrolidine ring can also act as a coordination site for metal nanoparticles, allowing for the creation of hybrid nanocomposites with catalytic or electronic applications. unirioja.es

The combination of these two moieties in this compound could lead to novel hybrid materials. For example, polymers functionalized with this scaffold could be used as matrices for nanocomposites, where the adamantane group enhances the mechanical and thermal properties of the polymer matrix, and the pyrrolidine group provides a site for anchoring nanoparticles. Furthermore, the this compound scaffold itself could be used as a ligand in the synthesis of novel metal-organic frameworks, potentially leading to materials with unique porous structures and functionalities. The photoluminescent properties observed in some bicyclic pyrrolidine derivatives also suggest that materials incorporating the this compound scaffold could have interesting optical properties. biomedres.usresearchgate.net

The potential applications are further underscored by the synthetic accessibility of adamantane-pyrrolidine hybrids, which can be prepared through various established chemical routes. acs.org This accessibility, combined with the desirable properties of the individual components, positions this compound as a promising building block for the next generation of advanced materials.

Table of Comparative Properties of Adamantane-Containing Polymers

| Polymer Type | Property | Non-Adamantane Polymer | Adamantane-Containing Polymer | Reference |

| Polyimides | Glass Transition Temperature (Tg) | Lower | 285–440 °C | rsc.org |

| Optical Transparency (@400nm) | Lower | >80% | rsc.org | |

| Methacrylate Polymers | Glass Transition Temperature (Tg) | Lower | Higher | usm.eduoup.com |

| Thermal Stability | Lower | Higher | usm.eduingentaconnect.com | |

| Water Absorption | Higher | Lower | ingentaconnect.com | |

| Dielectric Constant | Higher | Lower | ingentaconnect.com |

Q & A

Q. What are the common synthetic routes for 2-(1-Adamantyl)pyrrolidine, and how do reaction conditions influence yield?

The synthesis of adamantane-pyrrolidine derivatives typically involves coupling adamantane moieties with heterocyclic precursors. For example, one method involves reacting adamantane derivatives with pyrrolidine-containing intermediates under controlled conditions. A reported procedure for analogous compounds uses DMF as a solvent, potassium carbonate as a base, and heating at 150°C for 20 hours to achieve a 93% yield . Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction temperature (prolonged heating improves conversion), and stoichiometric ratios of reagents. Purification via extraction (e.g., ethyl acetate) and drying agents (MgSO₄) are critical for isolating the product .

Q. How is the antiviral activity of this compound initially screened in preclinical studies?

Antiviral potency is typically assessed using cell-based assays, such as the MDCK (Madin-Darby Canine Kidney) cell line infected with Influenza A strains (e.g., H2N2). Compounds are tested for EC₅₀ (half-maximal effective concentration) and cytotoxicity (e.g., minimal cytotoxic concentration, MCC). For instance, this compound exhibited an EC₅₀ in the low micromolar range (~5–10 µM) against Influenza A, outperforming amantadine but with higher cytotoxicity (MCC ~55 µM) . Researchers should optimize assay parameters, including cell viability controls and viral titer standardization, to ensure reproducibility.

Advanced Research Questions

Q. How does heterocyclic ring size and N-substitution impact the antiviral efficacy and cytotoxicity of adamantane-pyrrolidine derivatives?

Structural optimization studies reveal that reducing the heterocyclic ring size from seven-membered (azepine) to five-membered (pyrrolidine) enhances antiviral potency but increases cytotoxicity. For example, this compound (five-membered) showed six-fold higher activity against Influenza A than rimantadine, whereas azepine analogs were inactive . N-Methylation further reduces potency, likely due to steric hindrance disrupting viral M2 ion channel binding . To balance efficacy and safety, researchers should systematically vary ring size (e.g., pyrrolidine vs. piperidine) and substituents while monitoring cytotoxicity via parallel assays.

Q. What methodologies are used to analyze structure-activity relationships (SAR) in adamantane-pyrrolidine derivatives targeting viral proteins?

SAR studies employ a combination of computational modeling (e.g., molecular docking to predict binding to Influenza A M2 channels) and experimental validation. For example, rimantadine-derived analogs with bulky adamantyl groups show enhanced hydrophobic interactions in the M2 channel . Researchers should synthesize analogs with varied substituents (e.g., methyl, cyano) at the pyrrolidine nitrogen or adamantane positions, followed by in vitro testing. Data analysis should correlate logP (lipophilicity) with EC₅₀ and cytotoxicity to identify optimal pharmacokinetic profiles .

Q. How can contradictory data on cytotoxicity and potency in adamantane-pyrrolidine derivatives be resolved during drug development?

Discrepancies arise when compounds like this compound exhibit high potency (EC₅₀ = 5 µM) but narrow therapeutic windows (MCC/EC₅₀ ratio <10). To address this, researchers should:

- Conduct dose-response assays across multiple cell lines to rule out cell-specific toxicity.

- Modify the adamantane scaffold to reduce lipophilicity (e.g., introducing polar groups) without compromising antiviral binding .

- Use combinatorial libraries to screen for derivatives with improved selectivity indices .

Q. What comparative strategies evaluate this compound against other adamantane derivatives in neurodegenerative or antiviral research?

Comparative studies should include head-to-head assays with rimantadine, amantadine, and newer analogs (e.g., 2-(1-Adamantyl)piperidine). Key metrics include:

- Antiviral activity : Plaque reduction assays in H2N2-infected cells .

- Neuroprotective potential : In vitro models assessing neuronal viability under oxidative stress .

- Pharmacokinetics : Plasma stability and blood-brain barrier permeability via HPLC or LC-MS .

Methodological Considerations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 20 hours to <2 hours) while maintaining yield .

- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., ClogP, polar surface area) with biological outcomes .

- Ethical Compliance : Adhere to cytotoxicity testing guidelines (e.g., ISO 10993-5) for preclinical safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.